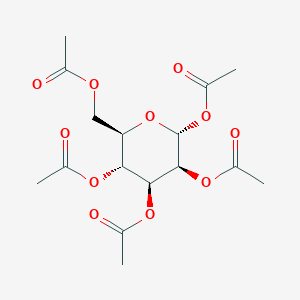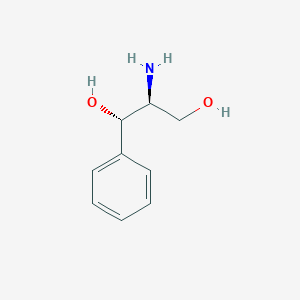
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Descripción general
Descripción
“(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol” is a chemical compound with the molecular formula C9H13NO2 . It is used in the asymmetric synthesis of chiral 2-oxazolines . The compound has a molecular weight of 167.208 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of AR-15512, a bioactive compound with three stereogenic centers, has been described. The synthesis revealed that epimerization processes at the C-1 can occur at specific stages of the synthesis . To confirm that the desired configuration does not change throughout the process and to discard the presence of the enantiomer in the final product due to possible contamination of the initial starting material, both the enantiomer of AR-15512 and the diastereomer at the C-1 were synthesized and fully characterized .
Molecular Structure Analysis
The molecular structure of “(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol” can be represented by the SMILES notation: C1=CC=C(C=C1)C(C(CO)N)O . The InChI Key for this compound is JUCGVCVPNPBJIG-IUCAKERBSA-N .
Aplicaciones Científicas De Investigación
Antibacterial Applications
The derivative of (1S,2S)-cyclohexane-1,2-diamine, which shares structural similarities with (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, has been utilized in the development of hybrid organosilane fibers . These fibers have demonstrated significant antibacterial properties, particularly against Staphylococcus aureus and Pseudomonas aeruginosa . Such materials could be revolutionary in the medical field, especially for wound healing and combating antibiotic-resistant bacterial infections.
Synthesis of Enantiopure Ethylenediamines
This compound serves as a solvation agent in the synthesis of enantiopure ethylenediamines through chirality transfer. This involves condensation with diketones followed by reductive cleavage . The production of enantiopure compounds is crucial for the pharmaceutical industry, as it ensures the effectiveness and safety of pharmaceuticals.
Catalysis in Organic Synthesis
It acts as a co-catalyst in the Ru-catalyzed enantioselective hydrogenation of aromatic ketones . This process is important for the synthesis of various organic compounds with high enantiomeric purity, which is a key factor in drug design and synthesis.
Ligand for Metal Complex Formation
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a versatile ligand for the formation of metal complexes . These complexes can be used in asymmetric catalysis, which is a method to produce enantiomerically enriched products from prochiral substrates, widely applicable in the synthesis of bioactive molecules.
Research in Organic-Inorganic Hybrids
The related (1S,2S)-cyclohexane-1,2-diamine derivative has been used in the creation of organic-inorganic hybrids . These materials have potential applications in various fields, including electronics, photonics, and biomedicine, due to their unique structural and functional properties.
Development of Chiral Tropocoronands
The compound is used in the synthesis of chiral tropocoronands . These macrocyclic compounds have potential utility in asymmetric catalysis, which is pivotal for the production of various enantiomerically pure substances used in medicinal chemistry.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, affecting their function .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its structure or function, and triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been known to induce various effects at the molecular and cellular levels, such as changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
(1S,2S)-2-amino-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGVCVPNPBJIG-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950893 | |
| Record name | 2-Amino-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | |
CAS RN |
28143-91-1, 55057-81-3 | |
| Record name | (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28143-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-Amino-1-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55057-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028143911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



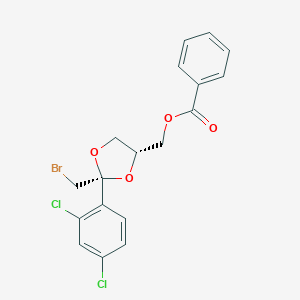
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
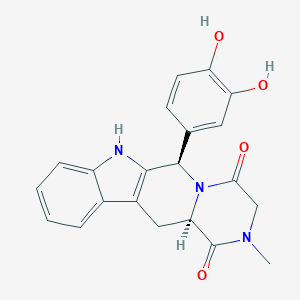
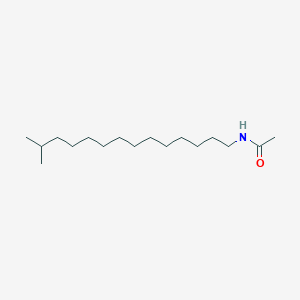
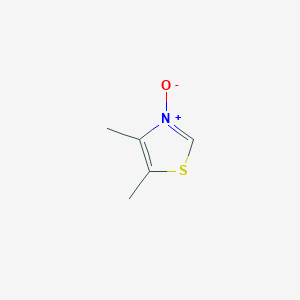
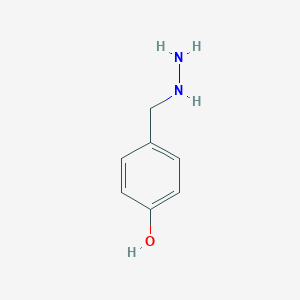
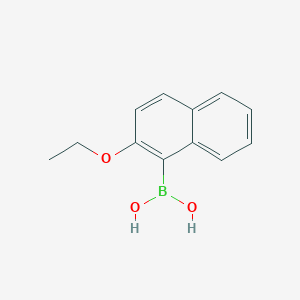
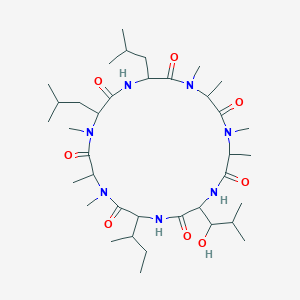
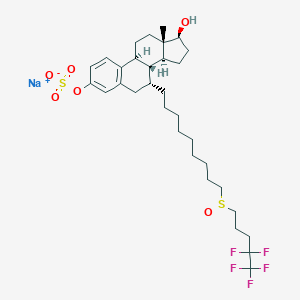
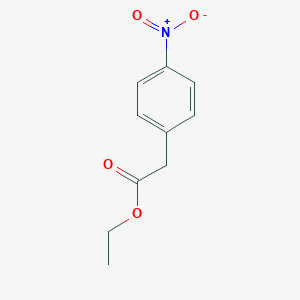


![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
